molecular formula C5H13N2Si B14117803 Bis(dime-thylamino)methylsilane

Bis(dime-thylamino)methylsilane

Cat. No.: B14117803
M. Wt: 129.26 g/mol
InChI Key: YDFHBUOVYKWPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(dimethylamino)methylsilane is an organosilicon compound with the molecular formula C5H16N2Si. It is a colorless liquid that is highly reactive and sensitive to moisture. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dimethylamino)methylsilane can be synthesized through the reaction of dimethylamine with methylchlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

CH3SiCl3+2(CH3)NCH3Si(N(CH3)2)2+2HCl\text{CH}_3\text{SiCl}_3 + 2\text{(CH}_3\text{)N} \rightarrow \text{CH}_3\text{Si(N(CH}_3\text{)}_2\text{)}_2 + 2\text{HCl} CH3​SiCl3​+2(CH3​)N→CH3​Si(N(CH3​)2​)2​+2HCl

The reaction is carried out in a solvent such as tetrahydrofuran (THF) or toluene, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of bis(dimethylamino)methylsilane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylamino)methylsilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts rapidly with water to form silanols and dimethylamine.

    Oxidation: Can be oxidized to form siloxanes.

    Substitution: Reacts with halides to form corresponding silanes.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Halides like chlorine or bromine.

Major Products Formed

Scientific Research Applications

Bis(dimethylamino)methylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of electronic materials and coatings.

Mechanism of Action

The mechanism of action of bis(dimethylamino)methylsilane involves its high reactivity with nucleophiles and electrophiles. The silicon atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

  • Bis(dimethylamino)dimethylsilane
  • Tris(dimethylamino)silane
  • Hexamethyldisilazane

Uniqueness

Bis(dimethylamino)methylsilane is unique due to its specific reactivity profile and the presence of both dimethylamino groups and a methyl group attached to the silicon atom. This combination imparts distinct chemical properties, making it valuable in specialized applications .

Properties

Molecular Formula

C5H13N2Si

Molecular Weight

129.26 g/mol

InChI

InChI=1S/C5H13N2Si/c1-6(2)5(8)7(3)4/h5H,1-4H3

InChI Key

YDFHBUOVYKWPBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(N(C)C)[Si]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.